
Esuberaprost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エズベラプロストは、合成プロスタサイクリンアナログであり、ベラプロストのステレオ異性体です。強力な血管拡張作用で知られており、主に肺動脈性高血圧の治療に使用されます。 エズベラプロストはプロスタサイクリン受容体の作動薬として作用し、血管平滑筋の弛緩や血小板凝集の阻害など、さまざまな治療効果をもたらします .
2. 製法
合成経路と反応条件: エズベラプロストの調製は、ベンゾフランコア構造の合成から始まるいくつかのステップを伴います。主なステップには、次のようなものがあります。
ベンゾフランコアの形成: 適切な前駆体を制御された条件下で環化することによります。
官能基の改変: ベンゾフラン環上の特定の位置にヒドロキシル基とカルボキシル基を導入します。
ステレオ異性体の分離: ベラプロストのラセミ体は、クロマトグラフィー技術を使用して、エズベラプロストを含む個々のステレオ異性体に分離されます.
工業生産方法: エズベラプロストの工業生産は、収率と純度の最適化に重点を置いています。プロセスは通常、次のものを含みます。
結晶化: 貯蔵や取り扱い中の安定性を確保するため、モノハイドレートなど、エズベラプロストの安定な結晶形態を形成します。
3. 化学反応解析
反応の種類: エズベラプロストは、次のようなさまざまな化学反応を起こします。
酸化: 酸化条件下で、ヒドロキシル基をカルボニル基に変換します。
還元: 還元剤を使用して、カルボニル基をヒドロキシル基に還元します。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: ハロゲン化物、アミン、アルコール。
主な生成物: これらの反応から生成される主な生成物には、官能基が改変されたエズベラプロストのさまざまな誘導体があり、さらなる薬理学的調査に使用できます .
4. 科学研究の応用
エズベラプロストは、次のような幅広い科学研究の応用範囲を持っています。
化学: プロスタサイクリンアナログとその化学的特性を研究するためのモデル化合物として使用されます。
生物学: 平滑筋細胞の増殖やサイクリックAMPの生成などの細胞プロセスに対する効果について調査されています。
医学: 主に肺動脈性高血圧の治療に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The preparation of esuberaprost involves several steps, starting from the synthesis of the core benzofuran structure. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Modifications: Introduction of hydroxyl and carboxyl groups at specific positions on the benzofuran ring.
Stereoisomer Separation: The racemic mixture of beraprost is separated into its individual stereoisomers, including this compound, using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process typically involves:
Crystallization: Formation of stable crystalline forms of this compound, such as the monohydrate form, to ensure stability during storage and handling.
Purification: High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Esuberaprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups under oxidative conditions.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Introduction of different functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
科学的研究の応用
Introduction to Esuberaprost
This compound, also known as beraprost-314d, is a potent prostacyclin analogue that primarily acts as an IP receptor agonist. It has gained attention for its potential applications in treating pulmonary arterial hypertension (PAH), a severe condition characterized by elevated blood pressure in the pulmonary arteries. This article explores the scientific research applications of this compound, highlighting its pharmacological properties, clinical trials, and comparative efficacy against other treatments.
Pharmacological Properties
This compound exhibits several pharmacological advantages over its predecessor, beraprost. Key findings from research studies include:
- Increased Potency : this compound is reported to have a 5-fold greater potency in relaxing rat pulmonary arteries compared to beraprost. It also demonstrates a 26-fold increase in potency for increasing cyclic AMP levels in HEK-293 cells expressing the human IP receptor (EC50 of 0.4 nM versus 10.4 nM for beraprost) .
- Antiproliferative Effects : In studies involving human pulmonary arterial smooth muscle cells (PASMCs) from PAH patients, this compound inhibited cell proliferation with an EC50 of 3 nM, making it 40-fold more effective than beraprost (EC50 of 120 nM) .
- Mechanism of Action : The antiproliferative effects of this compound are more dependent on nitric oxide pathways than on the IP receptor alone, indicating a multifaceted mechanism of action .
Comparative Efficacy
This compound has been compared with other prostacyclin analogues such as treprostinil and iloprost:
Compound | EC50 (nM) | Potency Comparison |
---|---|---|
This compound | 3 | >40 times more potent than beraprost |
Beraprost | 120 | - |
Treprostinil | 45 | >100 times less potent than this compound |
Iloprost | 2.7 | - |
These comparisons underscore this compound's superior potency and potential as a therapeutic agent for PAH.
Clinical Trials
This compound has been evaluated in various clinical trials aimed at assessing its safety and efficacy in treating PAH:
- BEAT Study : This phase 3 trial investigated the efficacy of oral this compound versus placebo when added to background therapy with inhaled treprostinil in patients with WHO functional class III/IV PAH. The results indicated no significant improvement in morbidity or mortality when this compound was added to existing treatments .
- TRIUMPH Study : A previous study focused on inhaled treprostinil showed improvements in exercise capacity among patients receiving stable doses of background therapies like bosentan or sildenafil .
Safety Profile
The safety profile of this compound has been assessed in clinical settings. Reports indicate no serious adverse events during trials, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have provided insights into the specific applications of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively relaxes pulmonary arteries and inhibits PASMC proliferation, establishing its role as a potential treatment for PAH .
- Patient Responses : In clinical observations, patients with PAH showed varying responses to this compound treatment, with some experiencing significant relaxation of pulmonary arteries compared to those treated with beraprost .
Summary Table of Research Findings
Study Type | Key Findings |
---|---|
In Vitro | This compound shows higher potency than beraprost in relaxing arteries and inhibiting cell proliferation. |
Clinical Trials | No significant morbidity/mortality improvement when added to existing therapies; favorable safety profile observed. |
Comparative Studies | This compound is significantly more potent than treprostinil and iloprost in various assays. |
作用機序
エズベラプロストは、内皮細胞や平滑筋細胞の表面にあるプロスタサイクリン受容体 (IP受容体) に結合することで効果を発揮します。この結合はサイクリックAMP (cAMP) 経路を活性化し、血管平滑筋の弛緩と血小板凝集の阻害をもたらします。 cAMP レベルの上昇は血管抵抗を低下させ、特に肺動脈性高血圧の患者において血流を改善します .
類似の化合物:
ベラプロスト: エズベラプロストが由来するラセミ混合物です。血管拡張作用は似ていますが、効力は弱いです。
イロプロスト: 肺動脈性高血圧の治療に使用されるもう1つのプロスタサイクリンアナログです。
トレプロスチニル: 半減期が長く、同様の治療目的で使用されるプロスタサイクリンアナログ
エズベラプロストの独自性: エズベラプロストは、他のプロスタサイクリンアナログと比較して、プロスタサイクリン受容体に対する効力と選択性が高いため、ユニークです。 平滑筋細胞の増殖を阻害し、cAMP レベルを高める効果がより高いことが示されており、治療用途に貴重な化合物となっています .
類似化合物との比較
Beraprost: The racemic mixture from which esuberaprost is derived. It has similar vasodilatory properties but is less potent.
Iloprost: Another prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analogue with a longer half-life, used for similar therapeutic purposes
Uniqueness of this compound: this compound is unique due to its higher potency and selectivity for the prostacyclin receptor compared to other prostacyclin analogues. It has been shown to be more effective in inhibiting smooth muscle cell proliferation and increasing cAMP levels, making it a valuable compound for therapeutic applications .
生物活性
Esuberaprost, a single isomer of the prostacyclin analogue beraprost, has been studied for its pharmacological effects, particularly in the context of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, highlighting its mechanisms, potency compared to other treatments, and relevant clinical findings.
Overview of this compound
This compound (also referred to as beraprost-314d) functions primarily as an agonist of the prostacyclin IP receptor. It is designed to mimic the effects of prostacyclin, a potent vasodilator that plays a critical role in regulating vascular tone and inhibiting smooth muscle proliferation. The compound has been evaluated for its efficacy in treating PAH, a condition characterized by elevated blood pressure in the pulmonary arteries.
This compound's mechanism involves several key pathways:
- Vasodilation : this compound induces relaxation of vascular smooth muscle cells through the elevation of cyclic adenosine monophosphate (cAMP) levels. This effect is mediated by IP receptor activation.
- Inhibition of Proliferation : It has been shown to inhibit the proliferation of human pulmonary arterial smooth muscle cells (PASMCs), which is crucial in managing PAH where excessive cell growth contributes to vascular remodeling.
Comparative Potency
Research indicates that this compound exhibits significantly higher potency compared to its racemic counterpart, beraprost:
- In studies using rat pulmonary arteries, this compound demonstrated a 5-fold greater potency in inducing relaxation compared to beraprost .
- In HEK-293 cells expressing human IP receptors, this compound was found to be 26-fold more potent than beraprost in increasing cAMP levels (EC50 = 0.4 nM vs. 10.4 nM for beraprost) .
- In PASMCs from patients with PAH, this compound inhibited cell proliferation with an EC50 of 3 nM , compared to 120 nM for beraprost .
BEAT Study
The BEAT study was a pivotal clinical trial assessing the efficacy of this compound in patients with PAH. Key findings include:
- The study did not meet its primary endpoint of delaying time to first clinical worsening event .
- Despite showing promise in preclinical studies, the results indicated that adding this compound to existing treatments (like inhaled treprostinil) did not yield significant improvements in morbidity or mortality outcomes .
Summary of Clinical Outcomes
特性
CAS番号 |
94132-88-4 |
---|---|
分子式 |
C24H30O5 |
分子量 |
398.5 g/mol |
IUPAC名 |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1 |
InChIキー |
CTPOHARTNNSRSR-NOQAJONNSA-N |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
異性体SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
正規SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Key on ui other cas no. |
94132-88-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。